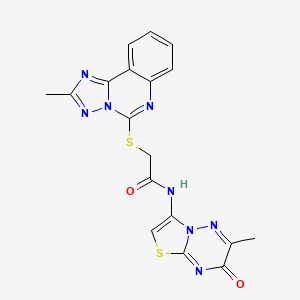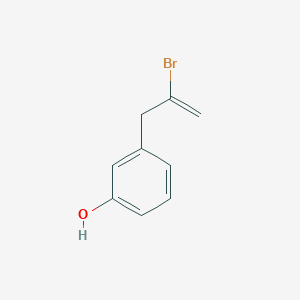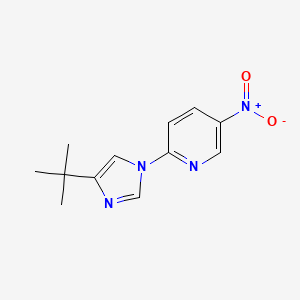
C18H14N8O2S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C18H14N8O2S2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C18H14N8O2S2 typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with sulfur-containing reagents under controlled conditions. The reaction may require catalysts to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and specific solvents to ensure the proper interaction of reactants.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors where the reactants are mixed in precise ratios. The process is optimized to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C18H14N8O2S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Applications De Recherche Scientifique
C18H14N8O2S2: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which C18H14N8O2S2 exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
C18H14N8O2S2: can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous aromatic rings and sulfur-containing functional groups. The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
List of Similar Compounds
C18H14N8O2S: A similar compound with one less sulfur atom.
C18H14N8O3S2: A compound with an additional oxygen atom.
C18H14N8O2S2Cl: A chlorinated derivative of the compound.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H14N8O2S2 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N8O2S2/c1-9-16(28)22-18-25(23-9)13(7-29-18)21-14(27)8-30-17-20-12-6-4-3-5-11(12)15-19-10(2)24-26(15)17/h3-7H,8H2,1-2H3,(H,21,27) |
Clé InChI |
JNOHEJMQHKHIML-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NC4=CC=CC=C4C5=NC(=NN53)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)



![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)
![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)


